molecular formula C26H27Cl2N3O B5090346 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol

1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol

Cat. No. B5090346
M. Wt: 468.4 g/mol
InChI Key: DDJRRLCZCHXFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It has been studied extensively for its potential use in treating addiction and other neurological disorders.

Mechanism of Action

1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol acts as a selective antagonist of the dopamine D3 receptor, which is involved in the reward pathway of the brain. By blocking the action of the D3 receptor, 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol may reduce the rewarding effects of drugs of abuse, thereby reducing the likelihood of addiction.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol can reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce the reinforcing effects of cocaine in human subjects. 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has also been shown to have potential anti-psychotic effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol in lab experiments is its selectivity for the dopamine D3 receptor, which reduces the risk of unwanted side effects. However, 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has relatively low potency, which may limit its effectiveness in certain experiments.

Future Directions

Future research on 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol may focus on its potential use in combination with other drugs for the treatment of addiction and other neurological disorders. Additionally, further studies may investigate the potential of 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol as a tool for understanding the neurobiology of addiction and other related disorders. Finally, efforts may be made to develop more potent and selective analogs of 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol for use in lab experiments.

Synthesis Methods

The synthesis of 1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol involves a multi-step process that includes the reaction of 3,6-dichloro-9H-carbazole with 1-(4-bromobenzyl)piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a reaction with isopropyl chloroformate.

Scientific Research Applications

1-(4-benzyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has been extensively studied for its potential use in treating addiction, particularly cocaine addiction. It has also been investigated for its potential use in treating other neurological disorders, such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N3O/c27-20-6-8-25-23(14-20)24-15-21(28)7-9-26(24)31(25)18-22(32)17-30-12-10-29(11-13-30)16-19-4-2-1-3-5-19/h1-9,14-15,22,32H,10-13,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJRRLCZCHXFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzylpiperazin-1-yl)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

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